molecular formula C16H18N2O4S B11162489 1-(4-methoxyphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B11162489
M. Wt: 334.4 g/mol
InChI Key: RIIUVDSZFGQUCH-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a thiolane ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide would likely involve multiple steps, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the methoxyphenyl group.
  • Incorporation of the thiolane ring.
  • Formation of the carboxamide group.

Each step would require specific reagents and conditions, such as:

    Formation of the pyrrolidine ring: This could involve cyclization reactions using amines and carbonyl compounds.

    Introduction of the methoxyphenyl group: This might be achieved through electrophilic aromatic substitution reactions.

    Incorporation of the thiolane ring: This could involve thiol-ene reactions or other sulfur-based chemistry.

    Formation of the carboxamide group: This might be done through amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and other industrial techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide could undergo various types of reactions, including:

    Oxidation: The compound could be oxidized at the methoxyphenyl group or the thiolane ring.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The methoxy group could be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide could have various applications in scientific research, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a drug candidate for various diseases.

    Industry: Using it as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar compounds might include other pyrrolidine derivatives, methoxyphenyl compounds, or thiolane-containing molecules. The uniqueness of 1-(4-methoxyphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide could lie in its specific combination of functional groups and its potential biological activities.

List of Similar Compounds

  • Pyrrolidine-3-carboxamide derivatives.
  • Methoxyphenyl-substituted compounds.
  • Thiolane-containing molecules.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18N2O4S/c1-22-12-4-2-11(3-5-12)18-9-10(8-14(18)19)15(20)17-13-6-7-23-16(13)21/h2-5,10,13H,6-9H2,1H3,(H,17,20)

InChI Key

RIIUVDSZFGQUCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCSC3=O

solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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